molecular formula C17H16ClN5O2S B2814541 5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide CAS No. 1421583-42-7

5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide

Cat. No.: B2814541
CAS No.: 1421583-42-7
M. Wt: 389.86
InChI Key: NQRIBLBDPLYDEF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a thiophene, an oxadiazole, a pyrrolidine, and an amide group. These functional groups can confer various properties to the molecule and can be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can have various effects on the overall structure and reactivity of the molecule. For example, the electron-rich thiophene ring might be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Insecticidal Activity Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which are structurally related to the specified compound, demonstrated promising insecticidal activities against various pests. These studies indicate that compounds with 1,2,4-oxadiazol moieties can effectively control agricultural pests, offering potential applications in developing new insecticides. This activity was particularly notable against the diamondback moth, suggesting these compounds can be further explored for pest management strategies (L. Qi et al., 2014).

Antimicrobial Activity Another area of application is in the development of antimicrobial agents. Compounds with 1,3,4-oxadiazole thioether derivatives, similar in structure to the chemical , have shown efficacy against various bacterial strains. These findings underscore the potential of such derivatives in combating microbial resistance and developing novel antimicrobial treatments. The research highlights the significant role of the oxadiazole ring in enhancing antimicrobial activity, suggesting that modifications to this core structure could lead to effective antibacterial agents (Xianpeng Song et al., 2017).

Cancer Therapy Furthermore, derivatives of the specified compound have been evaluated as RET kinase inhibitors, showing potential in cancer therapy. These compounds inhibit RET kinase activity, which is implicated in various types of cancer, indicating their potential utility in targeted cancer treatments. The exploration of such compounds could contribute to the development of new therapeutic options for cancer patients, showcasing the diverse therapeutic applications of these molecular structures (Mei Han et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the possible mechanisms of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. For example, some compounds might be safe to handle but could produce toxic byproducts when reacted. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and how much is already known about it. Potential areas of study could include exploring its synthesis, investigating its reactivity, or studying its potential uses .

Properties

IUPAC Name

5-chloro-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-10-20-17(25-22-10)12-3-2-7-19-15(12)23-8-6-11(9-23)21-16(24)13-4-5-14(18)26-13/h2-5,7,11H,6,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRIBLBDPLYDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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